NNMT Inhibitory Potency (Ki) Contrasted with Representative Pyridazinone-Class Inhibitors
In a fluorescence polarization-based competition assay using full-length recombinant human NNMT, this compound exhibited an inhibition constant (Ki) of 650 nM [1]. For context, the structurally distinct bisubstrate inhibitor II399 (a non-pyridazinone benchmark) achieves a Ki of 5.9 nM under comparable biochemical conditions, representing an approximately 110-fold difference in target affinity [2]. This indicates that while N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide engages NNMT, its intrinsic potency is moderate relative to optimized bisubstrate chemotypes. No head-to-head Ki data against a pyridazinone-based NNMT inhibitor have been identified in the public domain.
| Evidence Dimension | NNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | 650 nM |
| Comparator Or Baseline | II399 (bisubstrate NNMT inhibitor): Ki = 5.9 nM |
| Quantified Difference | ~110-fold weaker Ki for the target compound |
| Conditions | Biochemical fluorescence polarization competition assay; full-length recombinant human NNMT; target compound preincubated with enzyme before substrate addition (exact preincubation time not specified in open BindingDB record) |
Why This Matters
A Ki of 650 nM places this compound in a moderate-affinity bracket, making it more suitable as a tool compound for acute in vitro target engagement studies rather than for cellular assays requiring sustained high-fractional occupancy; procurement decisions should weigh this against the sub-nanomolar bisubstrate inhibitors now available.
- [1] BindingDB Entry for BDBM50627707 / CHEMBL5426689. Affinity Data: Ki = 650 nM. Assay: binding affinity to full-length recombinant human NNMT expressed in E. coli BL21(DE3). View Source
- [2] Iyamu ID, et al. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. J Med Chem. 2023;66(15):10510-10527. doi:10.1021/acs.jmedchem.3c00632 View Source
